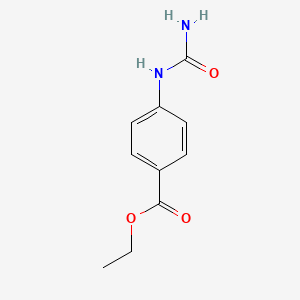

苯甲酸乙酯-4-(氨基甲酰氨基)

描述

Ethyl 4-(carbamoylamino)benzoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science. While the specific compound "Ethyl 4-(carbamoylamino)benzoate" is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the properties and reactivity of this class of compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates were prepared through α-arylation via the Ullmann–Hurtley reaction, followed by oxidative photocyclization to afford benzo[a]carbazole derivatives . Similarly, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized to evaluate their anti-juvenile hormone activities . These methods highlight the versatility of ethyl benzoate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of a thiosemicarbazide derivative was analyzed using Raman and Fourier transform infrared spectral studies, and its optimized parameters were compared with X-ray diffraction data . The crystal structure of ethyl 4-(9H-carbazol-9-yl)benzoate was determined, revealing a complex superstructure with ten independent molecules in the asymmetric unit . These studies demonstrate the complexity and diversity of molecular structures within this class of compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives is influenced by the presence of functional groups and the overall molecular structure. The oxidative photochemical cyclization to form benzo[a]carbazoles and the anti-juvenile hormone activity of certain derivatives are examples of the chemical reactions these compounds can undergo. These reactions are often sensitive to the local sterics and electronic properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are closely related to their molecular structure. For instance, the photophysical properties of organic fluorophores like ethyl 4-(9H-carbazol-9-yl)benzoate are affected by the restriction of torsional motion in crystals . The introduction of substituents can significantly alter the activity of these compounds, as seen in the case of anti-juvenile hormone agents . Additionally, the molecular electrostatic potential maps and thermodynamic parameters of these compounds have been studied using computational methods .

科学研究应用

植物化学分离和结构表征

- 苯甲酸乙酯-4-羟基-3,5-二甲氧基,一种与苯甲酸乙酯-4-(氨基甲酰氨基)相关的化合物,从南方民族医药中使用的植物黄芩的地上部分分离出来。其结构通过光谱分析表征,包括 EI-MS、IR 和 X 射线衍射分析。该化合物是第一个从黄芩属中分离出来的同类化合物 (Wang 等,2011)。

抗幼激素活性

- 衍生自类似化合物的苯甲酸乙酯-4-[(S)-2-苄基己氧基)],显示出很强的抗幼激素活性,导致家蚕(蚕)早熟变态。该化合物通过抑制参与昆虫激素产生的腺体全脑中的生物合成酶的转录来抑制幼激素合成 (Kaneko 等,2011)。

合成和生物活性分析

- 已经合成苯甲酸乙酯-4-[2-(叔丁基羰基氧基)丁氧基](ETB)等新型化合物并分析了它们的生物活性。评价了这些化合物诱导蚕变态的能力,揭示了幼激素缺乏及其生物学影响的见解 (Kuwano 等,2008)。

酯的合成和化学性质

- 对包括苯甲酸乙酯在内的酯的合成研究探索了以更高的产率和更短的反应时间生产这些化合物的有效方法。这项研究对苯甲酸乙酯-4-(氨基甲酰氨基)和相关化合物的合成有影响,有助于了解它们的化学性质和潜在应用 (Min,2008)。

在聚合物化学和化妆品中的作用

- 电喷雾法已用于将不溶于水的生物活性化合物(包括苯甲酸乙酯-4-(2,3-二氢-1H-茚-5-羰基酰胺))包封在聚合物微粒中。这项研究突出了苯甲酸乙酯-4-(氨基甲酰氨基)在化妆品领域的潜在应用,特别是在抗衰老化合物配方中 (황윤균 等,2017)。

安全和危害

Ethyl 4-(carbamoylamino)benzoate is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

ethyl 4-(carbamoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGAFHZUPLCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312788 | |

| Record name | ethyl 4-(carbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(carbamoylamino)benzoate | |

CAS RN |

13289-38-8 | |

| Record name | 13289-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(carbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

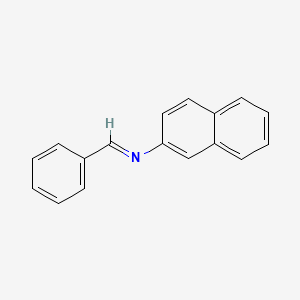

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

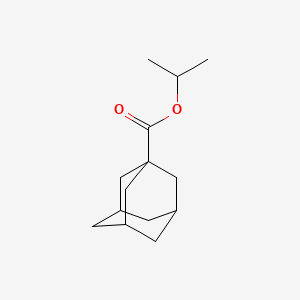

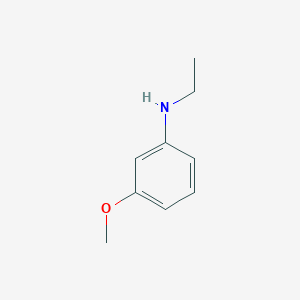

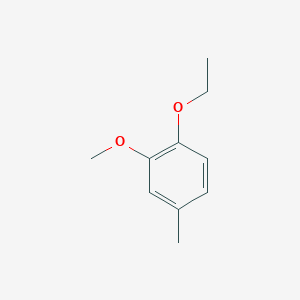

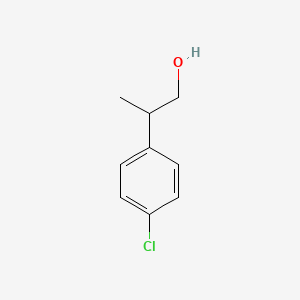

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)